Xaliproden Hydrochloride

Description

This compound is the hydrochloride salt of xaliproden, an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities. Although its mechanism of action is not fully understood, xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death. The neuroprotective effect of this agent involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor.

See also: Xaliproden (has active moiety).

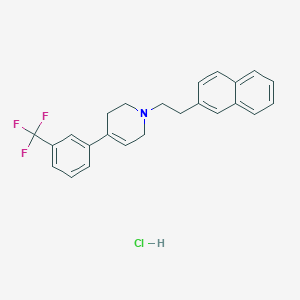

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N.ClH/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18;/h1-9,11,16-17H,10,12-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHBEIJGAINUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046724 | |

| Record name | Xaliproden hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90494-79-4 | |

| Record name | Xaliproden hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90494-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SR 57746A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090494794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xaliproden hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydro-1-[2-(2-naphthalenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XALIPRODEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D5EE8E26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Xaliproden Hydrochloride: A Technical Deep-Dive into its Neurotrophic and Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xaliproden (B1683331) Hydrochloride (also known as SR57746A) is a synthetic, orally active, non-peptidic compound that has been investigated for its neurotrophic and neuroprotective properties.[1][2][3] Initially developed by Sanofi-Aventis, it showed promise in preclinical models for a range of neurodegenerative conditions, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][3] Despite promising early-phase trials, the development of xaliproden for these indications was halted due to a lack of significant efficacy in Phase III clinical trials.[1][4] This technical guide provides an in-depth exploration of the core mechanism of action of Xaliproden, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: A Dual Pronged Approach

The primary mechanism of action of Xaliproden is centered around its potent agonism of the serotonin (B10506) 1A (5-HT1A) receptor.[2][5][6] This interaction initiates a cascade of downstream signaling events that are believed to underpin its neurotrophic and neuroprotective effects. The neuroprotective effects of Xaliproden also appear to involve the activation of the MAP kinase pathway.[2][7]

5-HT1A Receptor Agonism

Xaliproden exhibits a high affinity and selectivity for the 5-HT1A receptor.[5][6] This agonistic activity is the principal driver of its pharmacological effects.[6]

Quantitative Data: Receptor Binding and Functional Activity

| Parameter | Species | Receptor | Value | Reference |

| pKi | Rat | 5-HT1A | 8.84 | [6] |

| pKi | Human | 5-HT1A | 9.00 | [6] |

| Ki | Rat (hippocampal tissue) | 5-HT1A | 2.0 nmol/L | [5] |

| pEC50 | Rat (hippocampal) | r5-HT1A | 7.58 | [6] |

| Emax | Rat (hippocampal) | r5-HT1A | 61% (%5-HT) | [6] |

| pEC50 | Human (glioma C6-h5-HT1A) | h5-HT1A | 7.39 | [6] |

| Emax | Human (glioma C6-h5-HT1A) | h5-HT1A | 62% (%5-HT) | [6] |

| pEC50 | Human (HeLa-h5-HT1A) | h5-HT1A | 7.24 | [6] |

| Emax | Human (HeLa-h5-HT1A) | h5-HT1A | 93% (%5-HT) | [6] |

Signaling Pathway

The activation of the 5-HT1A receptor by Xaliproden initiates a G-protein coupled signaling cascade.

Experimental Protocols: Unraveling the Mechanism

The following methodologies have been instrumental in defining the 5-HT1A agonist activity of Xaliproden:

-

Radioligand Binding Assays: These assays were used to determine the binding affinity (Ki) of Xaliproden for various receptors. The protocol typically involves incubating membranes from cells expressing the receptor of interest (e.g., rat hippocampal tissue) with a radiolabeled ligand (e.g., [3H]8-OH-DPAT) in the presence of varying concentrations of Xaliproden. The amount of radioligand displaced by Xaliproden is then measured to calculate its binding affinity.[5]

-

[35S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins following receptor agonism. Membranes from cells expressing the 5-HT1A receptor are incubated with Xaliproden and [35S]GTPγS, a non-hydrolyzable analog of GTP. The amount of [35S]GTPγS binding to the Gα subunit is proportional to the degree of receptor activation, allowing for the determination of potency (pEC50) and efficacy (Emax).[6]

Neurotrophic and Neuroprotective Effects

Beyond its direct receptor agonism, Xaliproden has demonstrated the ability to mimic the effects of neurotrophic factors, promoting neuronal survival and differentiation.[1][3] This is thought to be a consequence of the 5-HT1A receptor-mediated activation of intracellular signaling pathways, including the MAP kinase cascade.[2]

Preclinical Evidence

-

In Vitro: Xaliproden increased the number of neurite-bearing fetal rat septal neuroblasts and promoted their survival in serum-free medium.[5]

-

In Vivo: In a rat model of Alzheimer's disease using vincristine-induced brain lesions, daily treatment with Xaliproden delayed and reduced the magnitude of brain lesions observed via MRI.[8] In models of chemotherapy-induced peripheral neuropathy, Xaliproden has shown protective effects.[6] Furthermore, it has demonstrated anti-oxidant and anti-inflammatory properties in a mouse model of geographic atrophy.[9]

Clinical Trials

Phase II and III clinical trials were conducted to evaluate the efficacy of Xaliproden in patients with ALS and Alzheimer's disease.[10][11][12][13] While some early trials suggested a potential for slowing functional decline, larger Phase III studies did not demonstrate statistically significant efficacy, leading to the discontinuation of its development for these indications.[1][4][10][14][15]

Quantitative Data: Clinical Trial Outcomes in ALS

| Study | Treatment Group | Primary Endpoint | Result | p-value | Reference |

| Study 1 (Monotherapy) | 2 mg Xaliproden | Time to VC <50% (without DTP) | 30% Relative Risk Reduction | 0.009 | [10] |

| Study 2 (with Riluzole) | 1 mg Xaliproden | Time to VC <50% | 15% Relative Risk Reduction (trend) | ns | [10] |

| Phase II | 2 mg Xaliproden | Rate of FVC deterioration | 43% slower rate of deterioration | 0.046 | [11] |

VC = Vital Capacity; DTP = Death, Tracheostomy, or Permanent Assisted Ventilation; ns = not significant

Conclusion

Xaliproden Hydrochloride is a potent 5-HT1A receptor agonist that activates downstream signaling pathways, including the MAP kinase cascade, to exert neurotrophic and neuroprotective effects. While extensive preclinical data supported its therapeutic potential, it ultimately failed to meet primary endpoints in large-scale clinical trials for ALS and Alzheimer's disease. Despite its discontinuation for these indications, the study of Xaliproden has provided valuable insights into the potential of 5-HT1A receptor modulation as a therapeutic strategy for neurodegenerative and neurological disorders. Further research may yet uncover specific patient populations or alternative indications where the unique mechanism of Xaliproden could prove beneficial.

References

- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Xaliproden - Wikipedia [en.wikipedia.org]

- 5. ovid.com [ovid.com]

- 6. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C24H23ClF3N | CID 128918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Magnetic resonance imaging of the neuroprotective effect of xaliproden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Xaliproden in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. meddatax.com [meddatax.com]

- 14. researchgate.net [researchgate.net]

- 15. Investigational drugs for the treatment of AD: what can we learn from negative trials? - PMC [pmc.ncbi.nlm.nih.gov]

SR57746A (Xaliproden): A Technical Overview of its Neurotrophic and Neuroprotective Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR57746A, also known as Xaliproden (B1683331), is a non-peptide, orally active compound that has demonstrated significant neurotrophic and neuroprotective effects in a variety of preclinical models. Primarily functioning as a serotonin (B10506) 5-HT1A receptor agonist, SR57746A activates downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, to promote neuronal survival and differentiation.[1][2] This document provides a comprehensive technical guide on the core neurotrophic and neuroprotective activities of SR57746A, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. While investigated in clinical trials for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, its development was discontinued (B1498344) due to disappointing Phase III results.[1] Nevertheless, the preclinical data on SR57746A offers valuable insights into the therapeutic potential of 5-HT1A receptor agonists for neurological disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological and functional properties of SR57746A.

Table 1: Receptor Binding Affinity and G-Protein Activation

| Target | Species | Assay | Value | Unit | Reference |

| 5-HT1A Receptor | Rat | Binding Affinity (pKi) | 8.84 | - | [3] |

| 5-HT1A Receptor | Human | Binding Affinity (pKi) | 9.00 | - | [3] |

| Hippocampal r5-HT1A | Rat | [35S]GTPγS Activation (pEC50) | 7.58 | - | [3] |

| Hippocampal r5-HT1A | Rat | [35S]GTPγS Activation (EMAX %5-HT) | 61 | % | [3] |

| Recombinant h5-HT1A (Glioma C6) | Human | [35S]GTPγS Activation (pEC50) | 7.39 | - | [3] |

| Recombinant h5-HT1A (Glioma C6) | Human | [35S]GTPγS Activation (EMAX %5-HT) | 62 | % | [3] |

| Recombinant h5-HT1A (HeLa) | Human | [35S]GTPγS Activation (pEC50) | 7.24 | - | [3] |

| Recombinant h5-HT1A (HeLa) | Human | [35S]GTPγS Activation (EMAX %5-HT) | 93 | % | [3] |

Table 2: In Vivo Pharmacological Activity

| Effect | Animal Model | Administration | Value (ID50/ED50) | Unit | Reference |

| Inhibition of [3H]WAY100635 binding (Frontal Cortex) | Mouse | p.o. | 3.5 | mg·kg⁻¹ | [3][4] |

| Inhibition of [3H]WAY100635 binding (Hippocampus) | Mouse | p.o. | 3.3 | mg·kg⁻¹ | [3][4] |

| Increased extracellular dopamine (B1211576) (Frontal Cortex) | Rat | i.p. | 1.2 | mg·kg⁻¹ | [3][4] |

| Reduced hippocampal 5-HT levels | Rat | i.p. | 0.7 | mg·kg⁻¹ | [3][4] |

| Inhibition of paw licking (formalin test) | Rat | i.p. | 1 | mg·kg⁻¹ | [3][4] |

| Inhibition of paw elevation (formalin test) | Rat | i.p. | 3 | mg·kg⁻¹ | [3][4] |

Core Mechanism of Action: 5-HT1A Receptor-Mediated Signaling

SR57746A exerts its neurotrophic and neuroprotective effects primarily through the activation of the 5-HT1A receptor, a G-protein coupled receptor.[2][5] This interaction initiates a signaling cascade that is distinct from classic neurotrophin pathways that involve Trk receptor activation.[5] The key signaling pathway involves the activation of MAP kinases (ERK1/2), which is crucial for neuronal survival and differentiation.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the neurotrophic and neuroprotective activities of SR57746A.

In Vitro Motoneuron Survival Assay

This assay evaluates the ability of SR57746A to protect motoneurons from cell death.

-

Cell Culture: Primary motoneuron cultures are established from the spinal cords of embryonic mice or rats.[2]

-

Experimental Treatment: Motoneurons are cultured in a defined medium and treated with SR57746A at various concentrations. Control groups include untreated cells and cells treated with a known neurotrophic factor, such as Brain-Derived Neurotrophic Factor (BDNF).

-

Inhibitor Studies: To elucidate the signaling pathway, specific inhibitors are used. For instance, the MEK1 inhibitor PD98059 is used to confirm the involvement of the MAPK pathway.[2] The 5-HT1A receptor antagonist, Pindobind, and a G-protein inhibitor, pertussis toxin, are used to confirm the role of the 5-HT1A receptor and G-protein coupling.[2]

-

Cell Viability Assessment: After a defined incubation period, motoneuron survival is quantified by counting the number of viable, morphologically intact neurons, often identified by specific markers through immunocytochemistry.

MAP Kinase Activation in PC12 Cells

This protocol is designed to measure the activation of the MAPK pathway in response to SR57746A.

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used as they differentiate into neuron-like cells in response to neurotrophic factors.[5]

-

Treatment: PC12 cells are treated with SR57746A. To investigate the signaling cascade, cells can be pre-treated with inhibitors such as the Ras farnesylation inhibitor FPT-1, protein kinase C inhibitors (GF 109203X, chelerythrine), the 5-HT1A antagonist pindobind, or pertussis toxin.[5]

-

Protein Extraction and Western Blotting: At various time points post-treatment, cell lysates are collected. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Detection: Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. The ratio of p-ERK1/2 to total ERK1/2 is used to quantify MAP kinase activation.

In Vivo [35S]GTPγS Functional Autoradiography

This technique is used to map the anatomical distribution of 5-HT1A receptor activation by SR57746A in the brain.

-

Tissue Preparation: Frozen rat brains are sectioned into thin (20 µm) serial sections and mounted on microscope slides.[3]

-

Assay Conditions: The brain sections are incubated in a buffer containing [35S]GTPγS and various treatments:

-

Basal (no treatment)

-

SR57746A (10 µmol·L⁻¹)

-

SR57746A (10 µmol·L⁻¹) + WAY100635 (10 µmol·L⁻¹) (a 5-HT1A antagonist)

-

(+)8-OH-DPAT (a known 5-HT1A agonist)

-

Non-specific binding (in the presence of excess unlabeled GTPγS)

-

-

Imaging and Quantification: The slides are exposed to film or a phosphor imaging system. The intensity of the radioactive signal, indicating G-protein activation, is quantified in different brain regions known to be enriched with 5-HT1A receptors, such as the hippocampus, lateral septum, and prefrontal cortex.[3]

Logical Relationships in Experimental Design

The experimental design to characterize SR57746A's neuroprotective mechanism follows a logical progression from receptor binding to cellular effects.

Conclusion

SR57746A (Xaliproden) is a potent 5-HT1A receptor agonist with well-documented neurotrophic and neuroprotective properties in preclinical models. Its mechanism of action, centered on the activation of the MAPK signaling pathway, provides a clear rationale for its observed effects on neuronal survival. Although clinical development was halted, the extensive preclinical data for SR57746A continues to be a valuable resource for researchers in the field of neurodegenerative diseases and highlights the therapeutic potential of targeting the 5-HT1A receptor system. Further exploration of compounds with similar mechanisms may yield novel therapeutic strategies for these challenging disorders.

References

- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAPK activation via 5-hydroxytryptamine 1A receptor is involved in the neuroprotective effects of xaliproden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xaliproden (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Xaliproden Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xaliproden (B1683331) hydrochloride, a synthetic, non-peptidic compound, has been a subject of significant interest in the field of neuropharmacology. Identified as a potent 5-HT1A receptor agonist, it exhibits neurotrophic and neuroprotective properties. This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of Xaliproden hydrochloride. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for ease of comparison. The document also includes visualizations of the compound's signaling pathway and relevant experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Chemical Properties

This compound is the hydrochloride salt of Xaliproden. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-[2-(2-naphthalenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride | [1] |

| Molecular Formula | C₂₄H₂₃ClF₃N | [1] |

| Molecular Weight | 417.9 g/mol | [1] |

| CAS Number | 90494-79-4 | [1] |

| Melting Point | 255-260 °C | |

| Solubility | Soluble in DMSO | [2] |

| pKa (Strongest Basic) | 8.96 | [3] |

| logP | 6.26 | [3][4] |

Synthesis

While the specific, step-by-step synthesis of this compound is proprietary and detailed in patent literature (EP101381), a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as Cinacalcet. The likely pathway involves a reductive amination reaction.

A proposed synthesis scheme is as follows:

-

Formation of the Tetrahydropyridine Intermediate: The synthesis would likely begin with the preparation of the 4-aryl-1,2,3,6-tetrahydropyridine core. This can be achieved through various established methods in heterocyclic chemistry.

-

Reductive Amination: The key step is the coupling of 2-(2-naphthyl)ethanamine with 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine. This is a reductive amination reaction, where the amine reacts with a suitable precursor of the tetrahydropyridine, likely a ketone or an enamine, in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

-

Salt Formation: The final step involves the treatment of the free base of Xaliproden with hydrochloric acid to form the stable hydrochloride salt.

Mechanism of Action

Xaliproden is an orally active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities.[3][5] Although its precise mechanism is not fully elucidated, it is understood to either mimic the effects of neurotrophins or stimulate their synthesis.[3] This action promotes neuronal cell differentiation and proliferation while inhibiting neuronal cell death.[3] The neuroprotective effect of Xaliproden involves the activation of the MAP kinase signaling pathway through the stimulation of the 5-HT1A receptor.[3]

Experimental Protocols

5-HT1A Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of Xaliproden to the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of Xaliproden for the 5-HT1A receptor.

Materials:

-

Rat hippocampal membranes (source of 5-HT1A receptors)

-

[³H]-8-OH-DPAT (radioligand)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microcentrifuge tube, add the rat hippocampal membranes, [³H]-8-OH-DPAT, and either vehicle or a specific concentration of Xaliproden.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1A agonist (e.g., serotonin).

-

Calculate the specific binding at each concentration of Xaliproden and determine the IC₅₀ value (the concentration of Xaliproden that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

In Vivo Neuroprotection Assay in a Rat Model of Sciatic Nerve Crush Injury

This protocol outlines a general procedure to evaluate the neuroprotective effects of Xaliproden in a rat model.

Objective: To assess the ability of Xaliproden to promote functional recovery and reduce neuronal damage after peripheral nerve injury.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., saline)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Apparatus for assessing sensorimotor function (e.g., walking track analysis)

-

Histology equipment and reagents

Procedure:

-

Anesthetize the rats.

-

Surgically expose the sciatic nerve in one hind limb and induce a crush injury using calibrated forceps for a specific duration.

-

Divide the animals into treatment groups: sham-operated, vehicle-treated, and Xaliproden-treated (at various doses).

-

Administer Xaliproden or vehicle daily (e.g., by oral gavage) starting immediately after the surgery.[6]

-

Assess sensorimotor function at regular intervals (e.g., weekly) using methods like walking track analysis to measure the sciatic functional index (SFI).

-

At the end of the study period, euthanize the animals and collect the sciatic nerves and relevant spinal cord sections.

-

Perform histological analysis (e.g., H&E staining, immunohistochemistry for neuronal markers) to assess nerve regeneration and neuronal survival.

-

Statistically analyze the functional and histological data to compare the outcomes between the different treatment groups.

Western Blot Analysis of ERK Phosphorylation

This protocol describes a method to determine the effect of Xaliproden on the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2.

Objective: To quantify the levels of phosphorylated ERK1/2 (p-ERK1/2) in response to Xaliproden treatment in a suitable cell line (e.g., PC12 cells).

Materials:

-

PC12 cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Culture PC12 cells to the desired confluency.

-

Treat the cells with different concentrations of Xaliproden for various time points.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7][8]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7][8]

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[7][8]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.[7][8]

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[8]

-

Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Tissue/Cell Line | Value | Source |

| pKi (5-HT1A) | Rat | Hippocampus | 8.84 | [9] |

| pKi (5-HT1A) | Human | Recombinant | 9.00 | [9] |

| IC₅₀ (5-HT1A) | Rat | Hippocampus | 3 nM | [10] |

| IC₅₀ (5-HT1A) | - | - | 4.3 nM | [2] |

| pEC₅₀ (GTPγS binding) | Rat | Hippocampus | 7.58 | [9] |

| pEC₅₀ (GTPγS binding) | Human | C6-h5-HT1A cells | 7.39 | [9] |

| pEC₅₀ (GTPγS binding) | Human | HeLa-h5-HT1A cells | 7.24 | [9] |

| IC₅₀ (Dopamine D₂) | Rat | - | 0.1 - 1 µM | [10] |

| IC₅₀ (Sigma receptors) | - | - | 73 nM | [2] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Species | Effect | Dose | Source |

| Sciatic Nerve Crush | Rat | Reduced impairments in sensorimotor function | 10 mg/kg/day | [2] |

| Transient Global Ischemia (4-VO) | Rat | Decreased hippocampal neuronal damage | 10 mg/kg/day | [2] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | Inhibited CNS mononuclear cell infiltration | 10 mg/kg/day | [2] |

| Vincristine-induced brain lesion | Rat | Reduced increase in MR signal intensity in the septum by ~50% | 10 mg/kg/day | [6] |

Clinical Development and Discontinuation

Xaliproden underwent extensive clinical investigation for the treatment of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[11][12] Phase III clinical trials were conducted to evaluate its efficacy and safety.[12] While some trends in favor of Xaliproden were observed for certain functional measures in ALS, the overall results did not reach statistical significance to warrant regulatory approval.[12] Consequently, the development of Xaliproden for these indications was discontinued.

Conclusion

This compound is a potent 5-HT1A receptor agonist with demonstrated neurotrophic and neuroprotective properties in preclinical models. Its mechanism of action is linked to the activation of the MAP kinase signaling pathway. While it showed promise in early studies, it did not meet its primary endpoints in late-stage clinical trials for ALS and Alzheimer's disease. This technical guide provides a comprehensive resource for researchers interested in the synthesis, chemical properties, and biological activities of Xaliproden, which may still hold value for investigating the therapeutic potential of 5-HT1A receptor agonists in other neurological disorders.

References

- 1. This compound | C24H23ClF3N | CID 128918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 3.4. Western Blotting and Detection [bio-protocol.org]

- 6. Magnetic resonance imaging of the neuroprotective effect of xaliproden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Xaliproden: A Comprehensive Technical Guide to its Function as a 5-Hydroxytryptamine (5-HT)1A Receptor Agonist

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Xaliproden (B1683331), also known as SR57746A, is a synthetic, non-peptidic, orally active compound that has been the subject of extensive research due to its neurotrophic and neuroprotective properties.[1][2] A primary mechanism underlying these effects is its potent agonism at the 5-hydroxytryptamine (5-HT) 1A receptor, a key G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes within the central nervous system.[1][3] This technical guide provides an in-depth overview of Xaliproden's interaction with the 5-HT1A receptor, detailing its binding affinity, functional efficacy, and downstream signaling pathways. The document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Xaliproden's molecular pharmacology.

Quantitative Pharmacological Profile of Xaliproden

The affinity and functional potency of Xaliproden at the 5-HT1A receptor have been characterized across various in vitro systems. The following tables summarize the key quantitative data, providing a comparative overview of its pharmacological profile.

Table 1: Binding Affinity of Xaliproden for 5-HT1A Receptors

| Receptor Species | Preparation | Radioligand | pKi | Reference |

| Rat | Hippocampal Membranes | [³H]WAY100635 | 8.84 | [1][3] |

| Human | Recombinant (Cell line not specified) | [³H]WAY100635 | 9.00 | [1][3] |

pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.

Table 2: Functional Efficacy of Xaliproden at 5-HT1A Receptors ([³⁵S]GTPγS Binding Assay)

| Receptor System | pEC50 | Emax (% of 5-HT response) | Reference |

| Rat Hippocampal 5-HT1A | 7.58 | 61% | [1][3] |

| Human 5-HT1A (Glioma C6 cells) | 7.39 | 62% | [1][3] |

| Human 5-HT1A (HeLa cells) | 7.24 | 93% | [1][3] |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), indicating potency. Emax represents the maximum response elicited by the drug relative to the endogenous agonist 5-HT.

Signaling Pathways Activated by Xaliproden

Activation of the 5-HT1A receptor by Xaliproden initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Furthermore, the dissociation of the G-protein βγ subunits can modulate other effector systems.

A significant component of Xaliproden's neuroprotective effect is mediated through the activation of the mitogen-activated protein kinase (MAPK) pathway.[5] Specifically, Xaliproden has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] This signaling cascade is believed to involve both Ras and Protein Kinase C (PKC), culminating in the regulation of gene expression and the promotion of neuronal survival and differentiation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Xaliproden with the 5-HT1A receptor.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of Xaliproden for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from rat hippocampus or cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT or [³H]WAY100635 (a high-affinity 5-HT1A antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Non-specific Binding Control: 10 µM 5-HT.

-

Test Compound: Xaliproden, serially diluted.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of Xaliproden.

-

Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (concentration of Xaliproden that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins by the 5-HT1A receptor upon agonist binding, providing a measure of potency (EC50) and efficacy (Emax).

Materials:

-

Receptor Source: Membranes from rat hippocampus or cells expressing the 5-HT1A receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: 10 µM final concentration.

-

Test Compound: Xaliproden, serially diluted.

-

Non-specific Binding Control: 10 µM unlabeled GTPγS.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, pre-incubate membranes with varying concentrations of Xaliproden for 15 minutes at 30°C.

-

Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of ~0.1 nM.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of Xaliproden concentration to determine EC50 and Emax values.

cAMP Inhibition Assay

This assay quantifies the ability of Xaliproden to inhibit adenylyl cyclase activity, a downstream consequence of Gi/o-coupled receptor activation.

Materials:

-

Cells: A cell line stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test Compound: Xaliproden, serially diluted.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture: Culture cells to an appropriate confluency.

-

Assay Setup: Seed cells in a 96- or 384-well plate.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of Xaliproden.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) and incubate for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of Xaliproden concentration to determine the IC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK.

Materials:

-

Cells: Neuronal cell lines (e.g., PC12) or primary motoneuron cultures.

-

Test Compound: Xaliproden.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies against phosphorylated ERK (p-ERK) and total ERK. HRP-conjugated secondary antibodies.

-

Instrumentation: SDS-PAGE and Western blotting equipment, chemiluminescence imager.

Procedure:

-

Cell Treatment: Treat cells with Xaliproden for various time points.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with anti-p-ERK antibody, followed by an HRP-conjugated secondary antibody.

-

Detection: Detect the chemiluminescent signal.

-

Stripping and Reprobing: Strip the membrane and reprobe with an anti-total ERK antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Conclusion

Xaliproden is a potent and efficacious agonist of the 5-HT1A receptor. Its high binding affinity and ability to robustly activate G-protein signaling and modulate downstream pathways, such as the inhibition of adenylyl cyclase and the activation of the MAPK/ERK cascade, underscore its significant pharmacological activity. The neuroprotective effects observed in preclinical models are strongly linked to this 5-HT1A receptor-mediated signaling. Although clinical trials in neurodegenerative diseases like ALS have not led to its market approval, the detailed understanding of Xaliproden's mechanism of action continues to be of high value for the development of future therapeutics targeting the 5-HT1A receptor.[7][8] This technical guide provides a foundational resource for researchers in this field, offering both a summary of key quantitative data and detailed experimental protocols to facilitate further investigation.

References

- 1. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. MAPK activation via 5-hydroxytryptamine 1A receptor is involved in the neuroprotective effects of xaliproden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xaliproden (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xaliproden in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Xaliproden in Stimulating Neuronal Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xaliproden (also known as SR57746A) is a synthetic, orally active, non-peptidic compound that has demonstrated significant neurotrophic and neuroprotective properties in a variety of preclinical models. As a 5-hydroxytryptamine (5-HT) 1A receptor agonist, Xaliproden has been investigated for its potential therapeutic applications in neurodegenerative diseases. This technical guide provides an in-depth overview of the core mechanisms by which Xaliproden stimulates neuronal cell differentiation, supported by quantitative data from key in vitro studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. While Xaliproden's clinical development was discontinued (B1498344) due to disappointing results in Phase III trials for diseases like Amyotrophic Lateral Sclerosis (ALS), the preclinical data on its neurotrophic effects remain a valuable resource for researchers in the field of neuronal regeneration and drug discovery.

Mechanism of Action

Xaliproden's primary mechanism of action involves the activation of the 5-HT1A receptor, a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events that mimic the effects of natural neurotrophins or stimulate their synthesis, ultimately promoting neuronal cell differentiation, proliferation, and inhibiting apoptosis.[1] A key downstream effector of Xaliproden's action is the activation of the Mitogen-Activated Protein (MAP) kinase pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This activation is crucial for mediating the neuroprotective and neurotrophic effects of the compound.

Data Presentation: In Vitro Efficacy of Xaliproden

The neurotrophic effects of Xaliproden have been quantified in several in vitro studies. The following tables summarize key findings on its ability to promote neuronal survival and neurite outgrowth.

Table 1: Effect of Xaliproden on the Survival of Embryonic Mouse Motoneurons

| Concentration | % Survival of Motoneurons (relative to control) |

| 0.1 µM | Increased |

| 1 µM | Maximal increase, comparable to BDNF (100 ng/ml) |

| > 1 µM | Decreased effect (bell-shaped dose-response) |

Data adapted from a study on purified embryonic mouse motoneurons.[2]

Table 2: Effect of Xaliproden on Neurite Outgrowth in Embryonic Mouse Motoneurons

| Treatment | Effect on Neurite Outgrowth | Effect on Number of Neurites |

| Xaliproden (1 µM) | Increased | Increased |

| BDNF (100 ng/ml) | Increased to a similar extent as Xaliproden | Increased |

This study highlights that Xaliproden not only promotes survival but also stimulates the morphological differentiation of motoneurons.[2]

Signaling Pathway of Xaliproden-Induced Neuronal Differentiation

The binding of Xaliproden to the 5-HT1A receptor initiates a signaling cascade that culminates in the activation of transcription factors responsible for neuronal differentiation and survival. The following diagram illustrates the key components of this pathway.

References

An In-depth Technical Guide to the Activation of Mitogen-Activated Protein (MAP) Kinase Pathways by Xaliproden

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xaliproden (B1683331) (SR57746A) is a synthetic, non-peptidic compound recognized for its neurotrophic and neuroprotective properties.[1][2] Its mechanism of action is primarily attributed to its role as a 5-hydroxytryptamine (5-HT) 1A receptor agonist.[1][3][4] A significant component of its neuroprotective effect involves the activation of the Mitogen-Activated Protein (MAP) kinase signaling pathways.[1][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which Xaliproden initiates MAP kinase activation, details the experimental protocols used to investigate these pathways, and presents the relevant data in a structured format.

Introduction to Xaliproden and MAP Kinase Pathways

Xaliproden is an orally active agent that has been investigated for its therapeutic potential in neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[2][3][6][7] While clinical trials did not ultimately lead to its approval for these indications, the study of its mechanism of action has provided valuable insights into neuroprotective signaling.[2][3] Xaliproden appears to mimic the effects of neurotrophins or stimulate their synthesis, thereby promoting neuronal cell differentiation and proliferation while inhibiting cell death.[1]

The MAP kinase pathways are crucial signal transduction cascades that regulate a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[8][9][10] In mammals, the most well-characterized MAP kinase families are the Extracellular signal-Regulated Kinases (ERK), the c-Jun N-terminal Kinases (JNK), and the p38 MAP kinases.[8][9] These pathways are typically organized as a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK) activates a MAP kinase kinase (MAPKK), which in turn activates a MAP kinase (MAPK).[8][11]

Xaliproden's Core Mechanism: 5-HT1A Receptor Agonism

The signaling cascade initiated by Xaliproden begins with its binding to and activation of the 5-HT1A receptor, a G-protein-coupled receptor (GPCR).[1][5] This interaction is fundamental to its neurotrophic effects. The activation of the 5-HT1A receptor by Xaliproden triggers downstream intracellular signaling events that converge on the MAP kinase pathways.[1][5]

Detailed Signaling Pathways of Xaliproden-Induced MAP Kinase Activation

Studies, particularly in PC12 cells, have elucidated the specific components involved in the Xaliproden-induced activation of the MAP kinase cascade. The primary pathway affected is the ERK1/2 pathway.

The ERK1/2 Pathway

Xaliproden causes a rapid and transient increase in the activation of the ERK1 and ERK2 isoforms of MAP kinase.[5] The activation of this pathway is dependent on several key upstream mediators:

-

G-protein Coupling: The process is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins coupled to the 5-HT1A receptor.[5]

-

p21Ras Involvement: The activation of ERK by Xaliproden is inhibited by FPT-1, an inhibitor of Ras farnesylation. This suggests that the small GTPase p21Ras is a critical intermediary in the signaling cascade.[5]

-

Protein Kinase C (PKC) and Akt Pathways: The use of PKC inhibitors, such as GF 109203X and chelerythrine, has been shown to block Xaliproden-induced MAP kinase activation, implicating PKC in the pathway. Additionally, the Akt pathway is also suggested to be involved.[5]

-

MEK-1 Activation: As a direct upstream activator of ERK1/2, MEK-1 is a necessary component of this pathway.[5]

It is noteworthy that Xaliproden does not activate the Trk receptor, distinguishing its mechanism from that of traditional neurotrophins like Nerve Growth Factor (NGF).[5]

Caption: Xaliproden signaling cascade via the 5-HT1A receptor.

Quantitative Data Summary

| Inhibitor | Target | Effect on Xaliproden-Induced ERK Activation | Reference |

| Pindobind | 5-HT1A Antagonist | Abolished | [5] |

| Pertussis Toxin | Gi/o Proteins | Abolished | [5] |

| FPT-1 | Ras Farnesylation | Inhibited | [5] |

| GF 109203X | Protein Kinase C (PKC) | Inhibited | [5] |

| Chelerythrine | Protein Kinase C (PKC) | Inhibited | [5] |

Experimental Protocols

The investigation of MAP kinase pathway activation typically involves cell culture, treatment with the compound of interest, and subsequent analysis of protein phosphorylation. Below is a generalized protocol synthesized from standard methodologies for MAP kinase assays.

General Protocol for In Vitro MAP Kinase Activation Assay

This protocol outlines the key steps to assess the phosphorylation status of MAP kinases (e.g., ERK1/2) in a cell line (e.g., PC12) following treatment with Xaliproden.

-

Cell Culture and Plating:

-

Culture PC12 cells in appropriate media (e.g., DMEM with horse and fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

-

Plate cells in multi-well plates at a suitable density and allow them to adhere overnight.

-

-

Serum Starvation (Optional but Recommended):

-

To reduce basal MAP kinase activity, replace the growth medium with a low-serum or serum-free medium for 12-24 hours prior to treatment.

-

-

Compound Treatment:

-

Prepare a stock solution of Xaliproden in a suitable solvent (e.g., DMSO).

-

Dilute Xaliproden to the desired final concentration in the cell culture medium.

-

For inhibitor studies, pre-incubate the cells with the specific inhibitor (e.g., FPT-1, GF 109203X) for a designated time (e.g., 30-60 minutes) before adding Xaliproden.

-

Add the Xaliproden-containing medium to the cells and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak activation.

-

-

Cell Lysis and Protein Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

-

Scrape the cells and collect the lysate. Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent analysis.

-

-

Immunoblotting (Western Blot):

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ERK1/2).

-

After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total form of the kinase (e.g., anti-total-ERK1/2).

-

Caption: A typical experimental workflow for immunoblot analysis.

Conclusion

Xaliproden activates the MAP kinase pathway, specifically the ERK1/2 cascade, through a mechanism dependent on its agonistic activity at the 5-HT1A receptor. This signaling is mediated by a Gi/o protein, p21Ras, and PKC, ultimately leading to the phosphorylation and activation of ERK1/2. This pathway is distinct from classical neurotrophin signaling and provides a foundation for the compound's observed neurotrophic and neuroprotective effects. While Xaliproden's clinical development for major neurodegenerative diseases was discontinued, the detailed understanding of its molecular action remains highly relevant for the design and development of new therapeutic agents targeting neuroprotective signaling cascades. The methodologies and pathways described herein serve as a valuable reference for researchers in the field of neuropharmacology and drug discovery.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xaliproden - Wikipedia [en.wikipedia.org]

- 4. Xaliproden: SR 57746, SR 57746A, xaliproden hydrochloride, xaliprodene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xaliproden (SR57746A) induces 5-HT1A receptors-mediated MAP kinase activation in PC12 cells [edoc.unibas.ch]

- 6. Xaliproden in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation and signaling of the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength | eLife [elifesciences.org]

- 12. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Xaliproden for Amyotrophic Lateral Sclerosis (ALS): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease characterized by the loss of motor neurons, for which effective therapeutic interventions remain elusive. This technical guide provides an in-depth overview of the preclinical research conducted on Xaliproden (also known as SR57746A), a 5-HT1A receptor agonist, investigated for its neuroprotective potential in the context of ALS. This document summarizes the available quantitative data from in vitro studies, details the experimental protocols employed, and visualizes the proposed signaling pathways and experimental workflows. While Xaliproden demonstrated promise in early studies, a comprehensive understanding of its preclinical profile is crucial for informing future research in the development of neuroprotective agents for ALS.

Introduction to Xaliproden and its Rationale in ALS

Xaliproden is a non-peptidic agonist of the serotonin (B10506) 5-HT1A receptor that exhibits neurotrophic and neuroprotective properties.[1] The rationale for its investigation in ALS stems from the hypothesis that mimicking the effects of neurotrophic factors could protect motor neurons from degeneration and slow disease progression. Xaliproden was developed by Sanofi-Aventis and advanced to clinical trials for ALS based on its preclinical profile.[2] This whitepaper will focus exclusively on the foundational preclinical data.

Mechanism of Action: Signaling Pathways

Xaliproden's neuroprotective effects are primarily mediated through the activation of the 5-HT1A receptor.[1] This activation initiates downstream signaling cascades, including the MAP kinase and PI3-K/AKT pathways, which are crucial for promoting cell survival and neurite outgrowth.[1][3]

In Vitro Preclinical Research

The primary evidence for Xaliproden's neuroprotective effect on motor neurons comes from in vitro studies on embryonic mouse motor neurons. These studies demonstrated a dose-dependent increase in neuronal survival and neurite outgrowth.

Quantitative Data

The following table summarizes the key findings from an in vitro study on the effect of Xaliproden (SR 57746A) on the phenotypic survival of purified mouse motor neurons.[4]

| Concentration (µM) | Motor Neuron Survival (% of Control) | Neurite Outgrowth |

| 0.01 | Increased | Increased |

| 0.1 | Increased | Increased |

| 1 (Optimal) | Maximally Increased (Comparable to BDNF) | Maximally Increased |

| >1 | Decreased Effect | Decreased Effect |

| 25 | Decreased Survival | Not Reported |

Experimental Protocol: In Vitro Motor Neuron Survival Assay

This protocol is based on the published study investigating the neurotrophic effects of Xaliproden on embryonic mouse motor neurons.[4]

-

Motor Neuron Isolation and Culture:

-

Spinal cords are dissected from E13-E14 mouse embryos.

-

Motor neurons are purified from the spinal cord cell suspension using density gradient centrifugation.

-

Purified motor neurons are plated on poly-L-ornithine/laminin-coated culture dishes at a density of approximately 5,000 cells/cm².

-

Cells are cultured in a neurobasal-based medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

-

-

Treatment Application:

-

After an initial 24-hour incubation period to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of Xaliproden (SR 57746A), a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF, at 100 ng/ml), or a vehicle control.

-

-

Assessment of Survival and Neurite Outgrowth:

-

After a specified incubation period (e.g., 48-72 hours), cultures are fixed with 4% paraformaldehyde.

-

Motor neurons are identified by immunocytochemistry using a specific marker (e.g., anti-SMI-32 or anti-ChAT antibody).

-

The number of surviving motor neurons is counted in multiple random fields of view for each condition.

-

Neurite outgrowth is quantified by measuring the length of the longest neurite and the number of primary neurites per motor neuron using imaging software.

-

-

Data Analysis:

-

Data are expressed as the mean ± standard error of the mean (SEM).

-

Statistical significance between treatment groups and the vehicle control is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

-

In Vivo Preclinical Research

Representative Experimental Protocol: In Vivo Efficacy Study in SOD1G93A Mice

The following is a representative protocol for a preclinical efficacy study of a neuroprotective compound in the SOD1G93A mouse model. This is a generalized protocol and does not represent a specific published study on Xaliproden.

-

Animal Model and Husbandry:

-

Transgenic mice overexpressing the human SOD1 gene with the G93A mutation (e.g., B6SJL-Tg(SOD1*G93A)1Gur/J) and their wild-type littermates are used.

-

Animals are housed in a controlled environment with ad libitum access to food and water.

-

Genotyping is performed to confirm the presence of the transgene.

-

-

Treatment Administration:

-

Treatment with the investigational compound (e.g., Xaliproden) or vehicle is initiated at a presymptomatic age (e.g., 50-60 days).

-

The compound is administered daily via a clinically relevant route, such as oral gavage.

-

Dosage is determined based on pharmacokinetic and tolerability studies.

-

-

Outcome Measures:

-

Survival: Animals are monitored daily, and the endpoint is defined as the inability to right themselves within 30 seconds when placed on their side.

-

Motor Function:

-

Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

-

Grip Strength Test: Measures forelimb and hindlimb muscle strength.

-

Body Weight: Monitored regularly as an indicator of general health and disease progression.

-

-

Neurological Scoring: A clinical scoring system is used to assess the progression of motor deficits.

-

Histopathology: At the study endpoint, spinal cord and muscle tissues are collected for histological analysis of motor neuron survival and neuromuscular junction integrity.

-

-

Data Analysis:

-

Survival data are analyzed using Kaplan-Meier survival curves and the log-rank test.

-

Motor function and body weight data are analyzed using appropriate statistical tests for repeated measures (e.g., two-way ANOVA).

-

Histological data are quantified and compared between treatment and vehicle groups using t-tests or ANOVA.

-

Summary and Conclusion

The preclinical research on Xaliproden for ALS demonstrates a clear neuroprotective effect in vitro, with the capacity to promote the survival and neurite outgrowth of motor neurons. The proposed mechanism of action, involving the activation of the 5-HT1A receptor and downstream pro-survival signaling pathways, provides a sound biological basis for its investigation.

However, a significant gap exists in the publicly available literature regarding detailed in vivo efficacy studies in established ALS animal models. The absence of robust, published data on survival and motor function in models such as the SOD1G93A mouse makes a comprehensive assessment of its preclinical potential challenging. While the promising in vitro results likely supported the decision to advance Xaliproden into clinical trials, the lack of translation of this early promise to clinical efficacy underscores the critical importance of thorough and publicly disseminated in vivo preclinical evaluation for future ALS therapeutic candidates. Further research into compounds targeting the 5-HT1A receptor and its associated signaling pathways may still hold promise for the development of novel neuroprotective strategies for ALS.

References

- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progesterone neuroprotection in the Wobbler mouse, a genetic model of spinal cord motor neuron disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Studies of Xaliproden in Alzheimer's Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xaliproden (B1683331) (SR57746A) is a non-peptidic, orally active compound that was investigated for the treatment of neurodegenerative diseases, including Alzheimer's disease (AD). Its development was predicated on its neurotrophic and neuroprotective properties, primarily attributed to its activity as a 5-hydroxytryptamine 1A (5-HT1A) receptor agonist.[1][2] Although clinical development for AD was ultimately discontinued (B1498344) due to a lack of efficacy in Phase III trials, the preclinical data provide valuable insights into the therapeutic potential and mechanism of action of 5-HT1A agonists in neurodegenerative models. This document serves as an in-depth technical guide to the early preclinical studies of Xaliproden in models relevant to Alzheimer's disease.

Core Mechanism of Action

Xaliproden's primary mechanism of action is the stimulation of the 5-HT1A receptor.[1] This agonism initiates a downstream signaling cascade that mimics the effects of neurotrophic factors, promoting neuronal survival and differentiation.[1][2] Unlike neurotrophins themselves, Xaliproden is a small molecule capable of crossing the blood-brain barrier, which presented a significant therapeutic advantage.[2]

Signaling Pathway

The neuroprotective effects of Xaliproden are mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3] Upon binding to the G-protein coupled 5-HT1A receptor, Xaliproden triggers a signaling cascade involving p21Ras and Protein Kinase C (PKC), leading to the phosphorylation and activation of ERK1 and ERK2, key components of the MAPK pathway.[3][4] This pathway is crucial for cell survival and differentiation.

Preclinical Efficacy Data

In Vivo Neuroprotection in a Vincristine-Induced Rat Model of Alzheimer's Disease

This model induces cholinergic neurodegeneration, a key pathological feature of Alzheimer's disease.

| Model | Treatment | Dosage | Primary Outcome | Result | Reference |

| Vincristine-induced brain lesion in rats | Xaliproden | 10 mg/kg (daily gavage) | Increase in T2-weighted MRI signal intensity in the septum | Reduced the increase in signal intensity by approximately 50% from day 10 onwards. | [5] |

Experimental Protocols

Vincristine-Induced Neurodegeneration Rat Model

Objective: To evaluate the neuroprotective effect of Xaliproden on vincristine-induced brain lesions in rats as a model for Alzheimer's disease-related neurodegeneration.[5]

Experimental Workflow:

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used for this study.[5]

-

Induction of Neurodegeneration: Animals received an intraseptal injection of vincristine to induce cholinergic neurodegeneration.[5]

-

Treatment Groups:

-

Magnetic Resonance Imaging (MRI): Brain MRI was performed at 4.7 T before the surgery (day 0) and on days 3, 7, 10, and 14 post-surgery.[5]

-

Data Analysis: The primary endpoint was the change in T2-weighted MRI signal intensity in the septum, which is indicative of brain lesions.[5]

Discussion of Preclinical Findings

The early preclinical studies of Xaliproden provided a strong rationale for its investigation in Alzheimer's disease. The compound demonstrated a clear mechanism of action through the 5-HT1A receptor and the MAPK signaling pathway, which is known to be involved in neuronal survival. The in vivo study in the vincristine-induced rat model offered quantitative evidence of its neuroprotective effects in a model of cholinergic neurodegeneration, a key aspect of AD pathology.

However, a notable gap in the publicly available literature is the lack of extensive quantitative data on the efficacy of Xaliproden in transgenic mouse models of Alzheimer's disease that recapitulate amyloid-beta (Aβ) plaque deposition and tau pathology. While its neurotrophic properties suggest a potential to counteract the neurotoxic effects of Aβ and tau, specific data on plaque reduction, prevention of tau hyperphosphorylation, or improvement in cognitive deficits in these more specific AD models are not detailed in the reviewed literature. The ultimate failure of Xaliproden in Phase III clinical trials for AD underscores the challenge of translating preclinical findings, particularly from non-transgenic models, to clinical efficacy in a complex multifactorial disease like Alzheimer's.

Conclusion

The preclinical investigation of Xaliproden highlighted the therapeutic potential of targeting the 5-HT1A receptor to elicit neurotrophic and neuroprotective effects relevant to Alzheimer's disease. The detailed understanding of its signaling pathway and the quantitative evidence of neuroprotection in a cholinergic neurodegeneration model were significant findings. Nevertheless, the journey of Xaliproden also serves as a critical reminder of the complexities of Alzheimer's disease and the importance of robust preclinical evaluation in a range of models that encompass the diverse pathological hallmarks of the disease before advancing to large-scale clinical trials.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAPK activation via 5-hydroxytryptamine 1A receptor is involved in the neuroprotective effects of xaliproden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xaliproden (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Magnetic resonance imaging of the neuroprotective effect of xaliproden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Xaliproden Hydrochloride: Application Notes and Protocols for In Vitro Neuronal Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xaliproden hydrochloride is a synthetic, non-peptidic 5-hydroxytryptamine 1A (5-HT1A) receptor agonist renowned for its neurotrophic and neuroprotective activities.[1][2] Its mechanism of action is primarily linked to the activation of the 5-HT1A receptor, which subsequently triggers downstream signaling cascades, including the MAP kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][2] This activation is believed to mimic the effects of natural neurotrophins, promoting neuronal cell differentiation, proliferation, and inhibiting cell death.[1][2] These properties make Xaliproden a compound of significant interest in the research and development of therapeutics for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[3][4]

These application notes provide detailed protocols for in vitro assays to evaluate the neuroprotective and neurotrophic effects of this compound on neuronal cells. The included methodologies are designed for use with common neuronal cell models, including the human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12, as well as primary neuronal cultures.

Mechanism of Action: Signaling Pathway

Xaliproden exerts its effects by binding to and activating the 5-HT1A receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that is crucial for its neuroprotective and neurotrophic outcomes. A key pathway involved is the MAPK/ERK pathway, which plays a vital role in cell survival and differentiation.

Caption: Xaliproden Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro neuronal cell culture assays.

Table 1: Neuroprotective Effects of this compound

| Cell Line | Insult | Assay | Xaliproden Concentration | Endpoint | Result | Reference |

| ARPE-19 | Paraquat (Oxidative Stress) | MTS Assay | Dose-dependent | Cell Survival | Increased cell survival | [5] |

| Primary Cortical Neurons | Glutamate (Excitotoxicity) | Not Specified | Not Specified | Neuronal Viability | Protection against glutamate-induced death | [6] |

| RPE cells | Oxidative and Inflammatory Insults | Not Specified | Not Specified | Cell Protection | Protected RPE cells from insults | [7] |

Table 2: Neurotrophic Effects of this compound

| Cell Line | Assay | Xaliproden Concentration | Endpoint | Result | Reference |

| PC12 | Neurite Outgrowth Assay | Not Specified | Neurite Outgrowth | Enhanced neurite outgrowth | [8][9] |

| Astrocytes | RT-qPCR | 1 µM | NGF release | Increased NGF release | [7] |

Experimental Protocols

Neuroprotection Assay against Oxidative Stress in SH-SY5Y Cells

This protocol is designed to assess the protective effects of Xaliproden against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Hydrogen Peroxide (H₂O₂)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Workflow:

Caption: Neuroprotection Assay Workflow.

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare stock solutions of this compound in sterile water or a suitable solvent.

-

Pre-treat the cells with various concentrations of Xaliproden (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control group.

-

Induce oxidative stress by adding H₂O₂ to a final concentration of 250 µM to all wells except the negative control.

-

Incubate the plate for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-